molecular formula C22H22N6O B5502080 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide

Cat. No. B5502080
M. Wt: 386.4 g/mol
InChI Key: PTFLWFSPJDHFKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the preparation of pyrimido[1,2-a][1,8]naphthyridines and imidazo[1,2-a][1,8]naphthyridines from 2-amino-1,8-naphthyridines showcases the complexity of reactions involving cyclisation and conversion processes (Harper & Wibberley, 1971). This illustrates the intricate steps and conditions required to synthesize compounds with similar structures to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide.

Molecular Structure Analysis

The molecular structure of compounds like N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea highlights the role of spectroscopic methods (1H NMR, IR, ESI-MS) and X-ray crystallography in determining configuration and conformation (Liang, 2014). These techniques are crucial for analyzing the molecular structure of complex organic compounds, providing insights into their stereochemistry and electronic properties.

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions can elucidate the chemical behavior of N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide. For example, the reaction of 1,3-dimethyl-6-aminouracil with N,N-dimethyldichloromethyleniminium chloride demonstrates the potential for creating diverse derivatives through selective reactions (Kokel, 1994). This highlights the compound's versatility in forming various chemical structures and functionalities.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and stability, are pivotal for their practical application. While specific data on N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide is not provided, the study of related compounds offers valuable insight. For instance, the synthesis and characterization of derivatives provide information on their stability and reactivity, which are crucial for understanding the physical behavior of complex molecules (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with other molecules, are essential for the application and understanding of organic compounds. Research into compounds with similar structures can shed light on these aspects, offering insights into potential reactions and chemical behavior (Brown, Olmstead, & Mascharak, 1990).

Scientific Research Applications

Synthesis and Reactions

Research has explored the synthesis of various heterocyclic compounds derived from 2-acetylnaphthalene, leading to novel derivatives with potential antioxidant activities. These studies highlight methodologies for synthesizing complex molecules that could share structural similarities or synthetic pathways with the compound of interest. Such research lays the groundwork for developing new compounds with enhanced biological or chemical properties (N. Taha, 2012).

Fluorescent Properties

Investigations into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds provide a foundation for understanding how modifications to the chemical structure can impact fluorescence. This is crucial for developing novel fluorescent markers for biochemical applications. The study by Tomoda et al. (1999) on derivatives of imidazo[1,2-a]pyridine underscores the potential of such compounds to serve as solid compounds with stable fluorescent properties, which could be relevant for imaging or analytical applications (H. Tomoda, T. Hirano, S. Saito, T. Mutai, K. Araki, 1999).

Biological Interactions

The study of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease using fluorescent derivatives points to the biomedical applications of such compounds. The use of fluorescent derivatives for imaging in living patients provides a direct application of these compounds in diagnosing and understanding the progression of neurodegenerative diseases. This research demonstrates the potential utility of fluorescent naphthamide derivatives in medical diagnostics (K. Shoghi-Jadid, G. Small, Eric Agdeppa, V. Kepe, L. Ercoli, P. Siddarth, S. Read, N. Satyamurthy, A. Petrič, Sung-Cheng Huang, J. Barrio, 2002).

Chemical Characterization and Applications

Further research on compounds such as 1,3-dialkyl-5-amino-1,3-dihydro-2H-imidazo-[4,5-b]pyridin-2-ones and their reactions with acetylacetone and ethyl acetoacetate showcases the diversity of chemical transformations possible with such structures. These studies not only provide insights into the synthetic routes but also hint at the variety of chemical properties and potential applications these compounds can have, ranging from materials science to pharmacology (N. N. Smolyar, D. Lomov, 2009).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. Some imidazole compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds are used in commercially available drugs, suggesting that they can be safe for human use under certain conditions .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-15-16(2)28(14-27-15)21-12-20(25-13-26-21)23-10-11-24-22(29)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,12-14H,10-11H2,1-2H3,(H,24,29)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLWFSPJDHFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

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